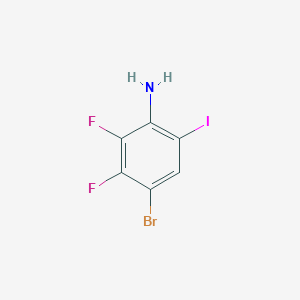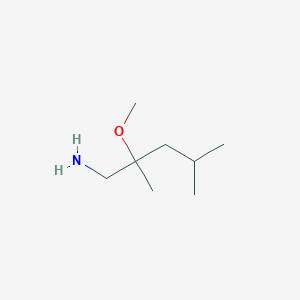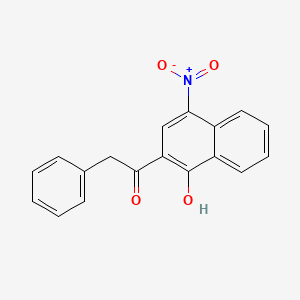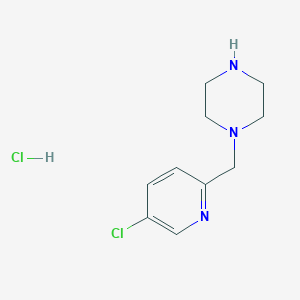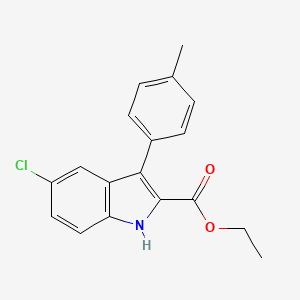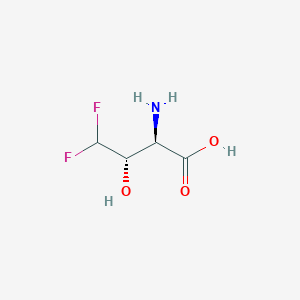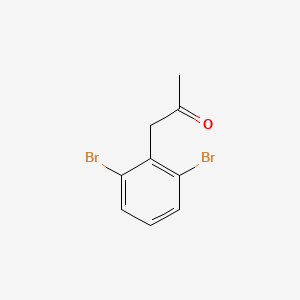
3-Methoxy-2-propyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2-propyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide is a synthetic organic compound belonging to the indazole class. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a methoxy group, a propyl chain, and a thiophene ring, which contribute to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-propyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Propyl Chain: The propyl chain can be introduced through alkylation reactions using propyl halides.
Incorporation of the Thiophene Ring: The thiophene ring can be attached via coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-2-propyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides, acyl chlorides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe to study biological pathways and interactions, particularly those involving indazole derivatives.
Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-2-propyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide is not fully understood but may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests potential binding to proteins or nucleic acids, influencing various biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Propyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide: Lacks the methoxy group, which may affect its biological activity and chemical properties.
3-Methoxy-2-propyl-2H-indazole-6-carboxamide: Lacks the thiophene ring, which may influence its interactions with biological targets.
3-Methoxy-2-propyl-N-(2-phenylethyl)-2H-indazole-6-carboxamide: Contains a phenyl ring instead of a thiophene ring, potentially altering its chemical reactivity and biological effects.
Uniqueness
3-Methoxy-2-propyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide is unique due to the presence of both the methoxy group and the thiophene ring, which may confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.
Propiedades
Número CAS |
919107-97-4 |
|---|---|
Fórmula molecular |
C18H21N3O2S |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
3-methoxy-2-propyl-N-(2-thiophen-2-ylethyl)indazole-6-carboxamide |
InChI |
InChI=1S/C18H21N3O2S/c1-3-10-21-18(23-2)15-7-6-13(12-16(15)20-21)17(22)19-9-8-14-5-4-11-24-14/h4-7,11-12H,3,8-10H2,1-2H3,(H,19,22) |
Clave InChI |
HSARNBNXYMUBFI-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=C2C=CC(=CC2=N1)C(=O)NCCC3=CC=CS3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


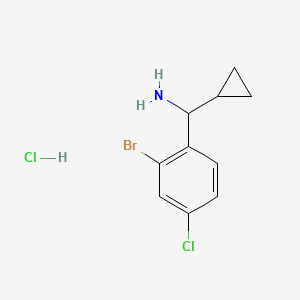
![3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid](/img/structure/B13091196.png)
![Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B13091201.png)
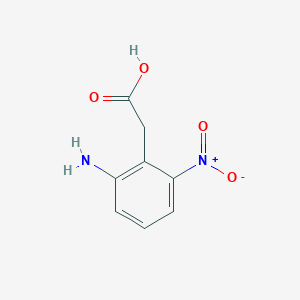
![4-Chloro-2-(3-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B13091216.png)
